2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-
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Overview
Description
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the treatment of central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 3,4-dihydro-2(1H)-quinolinone with 1-(3-chloropropyl)-4-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can lead to the formation of dihydroquinolinone derivatives .
Scientific Research Applications
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors in the central nervous system.
Medicine: Investigated for its potential as an antidepressant and neuroleptic agent.
Mechanism of Action
The compound exerts its effects primarily through interaction with sigma receptors in the brain. It acts as a sigma receptor agonist, which can modulate neurotransmitter release and influence various central nervous system functions . The exact molecular pathways involved include inhibition of [3H]-1,3-di(o-tolyl)guanidine binding to sigma receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-phenyl-1-piperazinyl)propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone
- 4-phenyl-1-piperazinylalkoxy-2(1H)-quinolinone derivatives
Uniqueness
2(1H)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its specific interaction with sigma receptors and its potential therapeutic applications in treating central nervous system disorders. Its structure allows for specific binding affinities and activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C22H27N3O/c26-22-12-11-19-7-4-5-10-21(19)25(22)14-6-13-23-15-17-24(18-16-23)20-8-2-1-3-9-20/h1-5,7-10H,6,11-18H2 |
InChI Key |
ABOBMBIQQPJTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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